molecular formula C20H19N3OS B4885865 3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide

3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide

Cat. No. B4885865
M. Wt: 349.5 g/mol
InChI Key: CRBSZBDDFXROND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes.

Mechanism of Action

The mechanism of action of 3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide involves the inhibition of a specific enzyme called protein kinase CK2. This enzyme is involved in the regulation of various biological processes such as cell growth, differentiation, and apoptosis. By inhibiting this enzyme, 3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide can modulate these processes and potentially treat various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide have been extensively studied. This compound has been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been evaluated for its potential use in the treatment of neurodegenerative disorders due to its ability to protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide in lab experiments include its potent inhibitory activity against protein kinase CK2, its ability to modulate various biological processes, and its potential use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and its potential toxicity.

Future Directions

There are several future directions for the study of 3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide. These include:
1. Further evaluation of its potential use in the treatment of various types of cancer.
2. Investigation of its potential use in the treatment of inflammatory disorders.
3. Evaluation of its potential use in the treatment of neurodegenerative disorders.
4. Development of more efficient synthesis methods for this compound.
5. Investigation of its potential use in combination therapy with other drugs.
6. Investigation of its potential use in drug delivery systems.
Conclusion:
In conclusion, 3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to be a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes. Therefore, this compound has been evaluated for its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Further research is needed to fully understand the potential of this compound and to develop more efficient synthesis methods and drug delivery systems.

Synthesis Methods

The synthesis of 3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide involves several steps. The first step involves the reaction of 2-methyl-6-phenyl-4-pyrimidinethiol with phenylpropanoyl chloride in the presence of a base such as triethylamine. This results in the formation of 3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide. The purity of the compound can be further enhanced by recrystallization.

Scientific Research Applications

3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to be a potent inhibitor of a specific enzyme that is involved in the regulation of various biological processes such as cell growth, differentiation, and apoptosis. Therefore, this compound has been evaluated for its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

3-(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-15-21-18(16-8-4-2-5-9-16)14-20(22-15)25-13-12-19(24)23-17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBSZBDDFXROND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-methyl-6-phenylpyrimidin-4-yl)thio)-N-phenylpropanamide

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